

Technical Guide: Mechanism of Action of AMX0114

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Compound of Interest		
Compound Name:	ATX-0114	
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Introduction

AMX0114 is an investigational antisense oligonucleotide (ASO) designed to treat amyotrophic lateral sclerosis (ALS) by targeting a key contributor to axonal degeneration.[1][2][3] ALS is a progressive neurodegenerative disease characterized by the death of motor neurons, leading to muscle weakness, paralysis, and ultimately, death.[4] A critical pathological process in ALS is axonal degeneration, the dismantling and loss of the long projections of neurons that transmit signals to muscles.[1][5] AMX0114 has received Fast Track designation from the U.S. Food and Drug Administration (FDA) to facilitate its development and review.[1][2]

Core Mechanism of Action: Targeting Calpain-2

The primary mechanism of action of AMX0114 is the targeted reduction of calpain-2 (CAPN2), a calcium-activated cysteine protease.[1][4][6] In neurodegenerative conditions like ALS, dysregulation of calcium homeostasis can lead to the overactivation of calpain-2.[7][8] This overactive calpain-2 is considered a fundamental driver of the axonal degeneration pathway.[1] [4][6]

AMX0114 is an ASO, which is a short, synthetic strand of nucleic acid that binds to a specific messenger RNA (mRNA) molecule.[9][10] The mechanism proceeds as follows:

 Binding: AMX0114 is designed to bind specifically to the mRNA transcribed from the CAPN2 gene.[5][9]

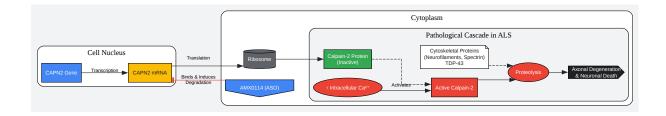


- Degradation: This binding event targets the CAPN2 mRNA for degradation by cellular enzymes, such as RNase H.
- Reduced Protein Synthesis: By destroying the mRNA template, AMX0114 prevents the synthesis (translation) of the calpain-2 protein.[9][11]

The therapeutic hypothesis is that by reducing the levels of calpain-2, AMX0114 can inhibit the downstream pathological effects of its overactivation, thereby protecting neurons from degeneration, improving survival, and slowing the progression of ALS.[2][9][12]

Signaling Pathway

In ALS, various stressors can lead to an influx of intracellular calcium, activating calpain-2. Overactivated calpain-2 cleaves numerous substrates critical for neuronal integrity, including cytoskeletal proteins and proteins involved in cellular signaling. This leads to the breakdown of the axon's structure and eventual neuronal death. AMX0114 intervenes at the genetic level to reduce the amount of calpain-2 protein available for activation.



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Mechanism of action for AMX0114 in reducing calpain-2-mediated neurodegeneration.

Preclinical Data

Preclinical studies in various cell models have demonstrated the efficacy and potency of AMX0114. The results indicate a significant, dose-dependent, and durable reduction in both



CAPN2 mRNA and calpain-2 protein levels, which translates to functional improvements in neuronal health.[3][6][11]

Quantitative Data Summary

Experiment Type	Cell Model	Key Finding	Potency (EC50)	Reference
RNA Knockdown	Human iPSC- derived glutamatergic neurons	≥74% reduction in CAPN2 RNA levels	Not specified	[13]
RNA Knockdown	Human motor neuron cell line	≥99% reduction in CAPN2 RNA levels	~40 nM	[13]
Functional Rescue	Neurotoxically triggered human motor neurons	Significantly reduced neurofilament light (NfL) excretion and rescued neurite degeneration	Not specified	[13]
Neuronal Survival	Multiple disease models (incl. TDP-43 model)	Improved neuronal survival	Not specified	[3][6][14]

Experimental Protocols

Detailed, step-by-step protocols for the preclinical evaluation of AMX0114 are proprietary. However, based on conference abstracts and press releases, the general methodologies can be outlined.

In Vitro Knockdown Efficacy Studies

 Objective: To determine the potency and efficacy of AMX0114 in reducing CAPN2 mRNA levels.



Methodology:

- Cell Culture: Human induced pluripotent stem cell (iPSC)-derived glutamatergic neurons or a human spinal motor neuron cell line were cultured under standard conditions.[13]
- Treatment: Cells were treated with varying concentrations of AMX0114 or a control ASO.
 [13]
- RNA Isolation & Analysis: After a set incubation period, total RNA was isolated from the cells.
- Quantification: The levels of CAPN2 mRNA were quantified using quantitative real-time polymerase chain reaction (qRT-PCR) and normalized to housekeeping genes. The halfmaximal effective concentration (EC50) was calculated from the dose-response curve.[13]

Functional Neuroprotection Assay

- Objective: To assess whether reducing calpain-2 levels with AMX0114 could protect neurons from a neurotoxic insult.
- Methodology:
 - Pre-treatment: Human motor neurons were pre-treated with AMX0114 or a control for a specified period to achieve CAPN2 knockdown.[13]
 - Neurotoxic Challenge: Neurons were then exposed to neurotoxic triggers to induce neurite degeneration.[13]
 - o Endpoint Analysis:
 - Neurite Integrity: Neurite degeneration was assessed, likely through high-content imaging and morphological analysis.[13]
 - Biomarker Measurement: The concentration of neurofilament light chain (NfL), a biomarker of axonal damage, was measured in the cell culture medium, likely using an enzyme-linked immunosorbent assay (ELISA) or a similar sensitive immunoassay.[13]



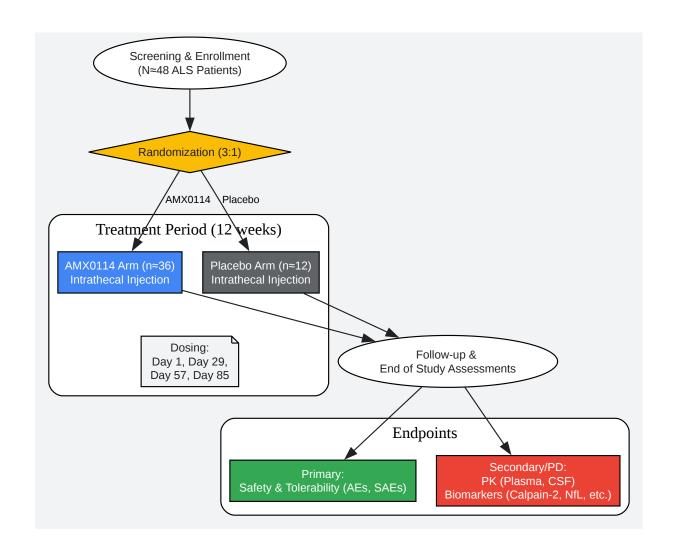
Clinical Development: The LUMINA Trial

AMX0114 is currently being evaluated in a first-in-human, Phase 1 clinical trial named LUMINA (NCT06665165).[6][10]

- Design: A multinational, randomized, double-blind, placebo-controlled, multiple ascending dose trial.[3][6]
- Population: Approximately 48 adult participants with ALS.[3][6]
- Intervention: Participants are randomized in a 3:1 ratio to receive either AMX0114 or a placebo.[3][14] The drug is administered via intrathecal injection (into the spinal canal) once every four weeks for a total of up to four doses.[3][6][10]
- Primary Objective: To evaluate the safety and tolerability of AMX0114.[10]
- Secondary & Pharmacodynamic Objectives: To assess the pharmacokinetics (drug concentration in plasma and cerebrospinal fluid) and pharmacodynamics of AMX0114. This includes measuring changes from baseline in key biomarkers such as calpain-2 levels and substrates like neurofilament light (NfL) and spectrin breakdown products (e.g., SBDP-145).
 [6][10][15]

Early data from the first cohort of 12 participants indicated that AMX0114 was generally well-tolerated, with no treatment-related serious adverse events reported.[6] Biomarker data from this cohort is anticipated in the first half of 2026.[16]





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Simplified workflow of the Phase 1 LUMINA (NCT06665165) clinical trial.

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